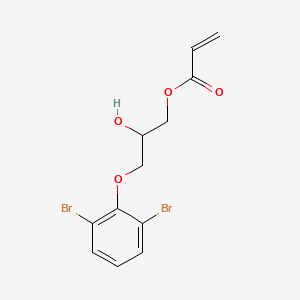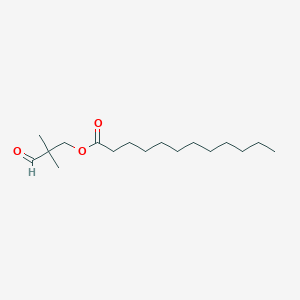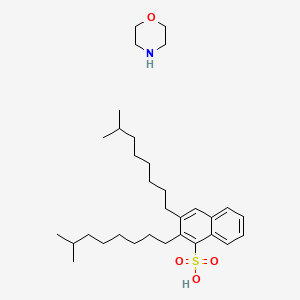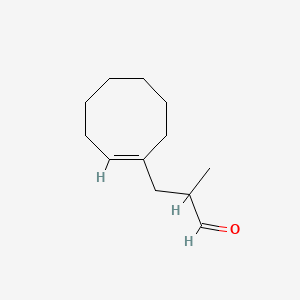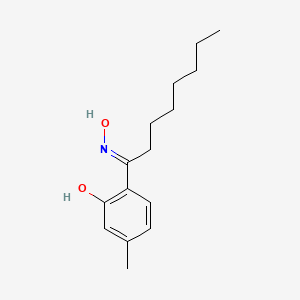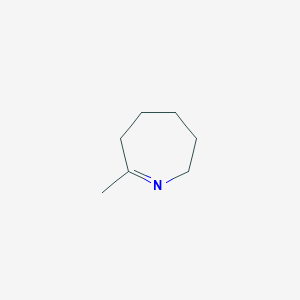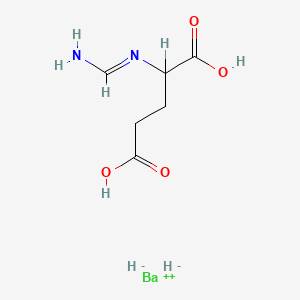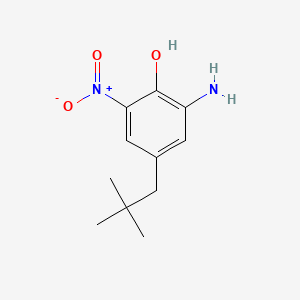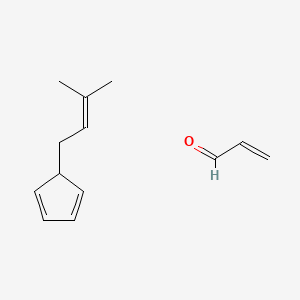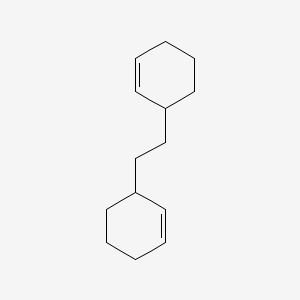
3,3'-(1,2-Ethanediyl)biscyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,2-Ethanediyl)biscyclohexene is an organic compound with the molecular formula C14H22 It consists of two cyclohexene rings connected by an ethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Ethanediyl)biscyclohexene typically involves the reaction of cyclohexene with ethylene in the presence of a catalyst. One common method is the catalytic hydrogenation of cyclohexene in the presence of ethylene gas. The reaction is carried out under high pressure and temperature to facilitate the formation of the ethylene bridge between the two cyclohexene rings.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(1,2-Ethanediyl)biscyclohexene may involve continuous flow reactors where cyclohexene and ethylene are introduced into the reactor along with a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product. The product is then purified using distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,2-Ethanediyl)biscyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Diols or ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,2-Ethanediyl)biscyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to membrane structures and functions due to its hydrophobic nature.
Medicine: Research is being conducted on its potential use in drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific mechanical properties.
Wirkmechanismus
The mechanism of action of 3,3’-(1,2-Ethanediyl)biscyclohexene involves its interaction with various molecular targets. The ethylene bridge and cyclohexene rings provide a rigid structure that can interact with enzymes and receptors in biological systems. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(1,2-Ethanediyl)bis[2-(3-fluorophenyl)-1,3-thiazolidine-4-one]
- 3,3’-(1,2-Ethanediyl)bis[cyclohexanone]
Uniqueness
3,3’-(1,2-Ethanediyl)biscyclohexene is unique due to its specific structure, which provides distinct chemical and physical properties. The ethylene bridge between the cyclohexene rings imparts rigidity and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71617-23-7 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
3-(2-cyclohex-2-en-1-ylethyl)cyclohexene |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h3,5,7,9,13-14H,1-2,4,6,8,10-12H2 |
InChI-Schlüssel |
MWESVCMJQLFTIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)CCC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


